L-Arginine-guanido-15N2HCl
Description
Significance of Stable Isotope Probes in Understanding Biological Dynamics
Stable isotope probes are non-radioactive variants of atoms that can be incorporated into molecules of interest, effectively "labeling" them for tracking within a biological system. hmdb.caembopress.org Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. frontiersin.org Their key advantage lies in their ability to act as tracers without significantly altering the chemical properties of the labeled molecule. mdpi.com This allows researchers to follow the metabolic fate of specific compounds, from their uptake and conversion into various intermediates to their incorporation into complex macromolecules like proteins and nucleic acids. nih.gov By measuring the rate of incorporation and the distribution of these isotopes, scientists can gain unparalleled insights into the dynamics of metabolic pathways, nutrient utilization, and the turnover rates of cellular components. pnas.orgahajournals.org This ability to quantify the "flux" of molecules through a system provides a dynamic picture of cellular function that is often missed by static measurements of metabolite concentrations. nih.gov
Overview of Isotopic Labeling Strategies in Quantitative Proteomics and Metabolomics
The application of stable isotopes has revolutionized the fields of quantitative proteomics and metabolomics, enabling the precise measurement of changes in protein and metabolite levels under various conditions.
In quantitative proteomics , one of the most prominent techniques is Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC). ahajournals.org This method involves growing cells in media containing either "light" (naturally abundant) or "heavy" (isotope-labeled) amino acids. ahajournals.org When the proteomes of these cell populations are mixed and analyzed by mass spectrometry, the relative abundance of a specific protein can be determined by comparing the signal intensities of its light and heavy isotopic forms. diabetesjournals.org Other strategies include chemical labeling techniques like Isotope-Coded Affinity Tags (ICAT) and isobaric tags such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), which label proteins or peptides after extraction. diabetesjournals.org
In metabolomics , stable isotope labeling is employed to trace the flow of atoms through metabolic networks, a field known as metabolic flux analysis. nih.gov By supplying a labeled substrate, such as a ¹³C-labeled glucose or a ¹⁵N-labeled amino acid, researchers can track the incorporation of the isotope into downstream metabolites. nih.gov This provides a detailed map of pathway activity and can reveal how metabolic fluxes are rerouted in response to genetic or environmental perturbations. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific isotopic labeling patterns to differentiate biological signals from analytical noise and to aid in the identification of unknown compounds.
Rationale for Utilizing L-Arginine-guanido-15N2HCl as a Molecular Tracer in Research
L-Arginine (B1665763) is a semi-essential amino acid that plays a central role in a multitude of physiological processes, including protein synthesis, the urea (B33335) cycle, and as the precursor for the signaling molecule nitric oxide (NO). The compound L-Arginine-guanido-¹⁵N₂HCl is a stable isotope-labeled form of L-arginine where both nitrogen atoms in the guanidino group are replaced with the heavy isotope ¹⁵N. This specific labeling makes it an invaluable tool for several key areas of research.
The primary rationale for its use lies in the unique chemistry of the guanidino group. This group is the sole source of nitrogen for the synthesis of nitric oxide, a critical regulator of vascular tone, neurotransmission, and immune responses. embopress.org When L-Arginine-guanido-¹⁵N₂HCl is introduced into a biological system, the ¹⁵N label is transferred to nitric oxide and its subsequent metabolites, as well as to citrulline, the co-product of the nitric oxide synthase (NOS) reaction. ahajournals.org By measuring the isotopic enrichment of these products, researchers can precisely quantify the rate of de novo nitric oxide synthesis. ahajournals.org This is crucial for understanding the pathophysiology of diseases associated with altered nitric oxide production, such as cardiovascular and metabolic disorders. ahajournals.org
Furthermore, as a component of proteins, tracking the incorporation of ¹⁵N from labeled arginine into the total protein pool allows for the measurement of protein synthesis rates. ahajournals.org The specific labeling in the guanidino group also allows for detailed investigation into the various metabolic fates of this functional group beyond nitric oxide synthesis, providing a more comprehensive picture of arginine metabolism. nih.gov
Detailed Research Findings
The use of L-Arginine-guanido-¹⁵N₂HCl as a tracer has yielded significant quantitative data, particularly in the study of nitric oxide (NO) synthesis in humans under various physiological and pathological conditions.
One key application has been in determining the whole-body rate of NO production. By infusing L-[guanidino-¹⁵N₂]-arginine and measuring the appearance of ¹⁵N-labeled citrulline in the plasma, researchers can calculate the rate of arginine-to-citrulline conversion, which is a direct measure of NO synthesis. ahajournals.org
Below are interactive data tables summarizing findings from studies that have employed this technique.
Table 1: Whole-Body Nitric Oxide Production in Patients with Chronic Renal Failure (CRF) and Healthy Controls
| Group | Number of Subjects | NO Production (μmol · kg⁻¹ · h⁻¹) |
|---|---|---|
| CRF Patients | 7 | 0.13 ± 0.02 |
| Healthy Controls | 7 | 0.23 ± 0.09 |
Data from: Böger et al. (1998).
Table 2: Nitric Oxide (NOx) Synthesis Rates in Patients with Type 2 Diabetes and Healthy Control Subjects
| Condition | Group | Basal NOx Fractional Synthesis Rate (% per day) | Hyperinsulinemic NOx Fractional Synthesis Rate (% per day) |
|---|---|---|---|
| Basal | Type 2 Diabetes | 19.3 ± 3.9 | |
| Control Subjects | 22.9 ± 4.5 | ||
| Hyperinsulinemia | Type 2 Diabetes | 24.0 ± 5.6 | |
| Control Subjects | 37.9 ± 6.4 |
Data from: Cersosimo et al. (2003).
The findings from the study on chronic renal failure demonstrate a significantly lower rate of NO production in these patients compared to healthy individuals, highlighting a potential mechanism for the endothelial dysfunction commonly observed in this condition. Similarly, the research on type 2 diabetes reveals a blunted response of NO synthesis to insulin, both in the basal state and during hyperinsulinemia, which could contribute to the vascular complications associated with diabetes.
These studies underscore the power of using L-Arginine-guanido-¹⁵N₂HCl to obtain precise, quantitative data on metabolic pathways in human subjects, providing critical insights into disease mechanisms.
Structure
2D Structure
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i8+1,9+1; |
InChI Key |
KWTQSFXGGICVPE-SXTJCFDNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Synthesis and Purity Assessment of L Arginine Guanido 15n2hcl for Research Applications
Chemical Synthesis Pathways for Guanidino-15N2 Labeled Arginine
The synthesis of L-Arginine-guanido-15N2HCl is most commonly achieved through the guanylation of L-ornithine, its natural metabolic precursor. This strategic approach ensures the preservation of the L-chiral center, which is essential for biological relevance. The core of the synthesis involves introducing a guanidino group containing two heavy nitrogen (¹⁵N) atoms onto the delta (δ) amino group of the L-ornithine side chain.
The primary and most efficient method utilizes ¹⁵N₂-Cyanamide as the guanylating agent. The reaction proceeds via a nucleophilic attack from the δ-amino group of L-ornithine onto the electrophilic carbon of ¹⁵N₂-Cyanamide. This process must be conducted under carefully controlled alkaline conditions (typically pH 9-11) to ensure the δ-amino group is sufficiently deprotonated and thus nucleophilic, without promoting unwanted side reactions or racemization.
Following the guanylation reaction, the mixture is carefully acidified with hydrochloric acid (HCl). This step serves two purposes: it neutralizes the reaction medium and protonates the newly formed L-arginine (B1665763) molecule, yielding the stable and highly water-soluble hydrochloride salt. Purification is typically achieved through techniques such as ion-exchange chromatography or controlled recrystallization to remove unreacted L-ornithine, the guanylating agent, and other byproducts.
Alternative, though less common, guanylating agents include ¹⁵N₂-labeled O-methylisourea or S-methylisothiourea. While effective, these reagents can sometimes lead to the formation of more complex byproducts, making purification more challenging compared to the cyanamide (B42294) route.
Table 1: Overview of a Typical Synthetic Pathway for this compound
This interactive table summarizes the key components and conditions for the synthesis.
| Parameter | Description |
| Starting Material | L-Ornithine hydrochloride |
| Key Labeled Reagent | ¹⁵N₂-Cyanamide (H₂¹⁵N-C≡¹⁵N) |
| Reaction Type | Guanylation (Nucleophilic Addition) |
| Solvent | Aqueous solution |
| pH Condition | Alkaline (pH 9-11), maintained with a base like NaOH or NH₄OH |
| Final Product Form | L-Arginine-guanido-15N2 hydrochloride salt |
| Purification Method | Ion-exchange chromatography and/or recrystallization |
Methodologies for Isotopic Enrichment and Purity Determination
The validation of this compound for research requires rigorous analytical assessment to confirm its chemical purity, isotopic enrichment, and structural integrity. A multi-technique approach is standard practice.
Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity. The sample is analyzed using a suitable column (e.g., a reverse-phase C18 column) and mobile phase, and the resulting chromatogram is compared to that of a certified unlabeled L-arginine standard. Chemical purity is calculated based on the area of the product peak relative to the total area of all peaks detected, with purities exceeding 98% being typical for research-grade material.
Isotopic Enrichment and Structural Confirmation: Mass Spectrometry (MS) is the definitive technique for confirming the mass shift due to isotopic labeling and quantifying the level of enrichment. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can precisely measure the mass-to-charge ratio (m/z) of the molecule. The monoisotopic mass of unlabeled L-arginine is 174.1117 Da. The incorporation of two ¹⁵N atoms in place of two ¹⁴N atoms results in a mass increase of approximately 2 Da. The isotopic enrichment is determined by measuring the relative abundance of the M+2 ion (the desired product) compared to the M+1 (singly labeled) and M (unlabeled) ions. Enrichments of ≥99 atom % ¹⁵N are standard for high-quality tracers.
Table 2: Mass Spectrometric Data for L-Arginine Isotopologues
This interactive table shows the expected mass data used for purity and enrichment analysis.
| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) | Mass Shift from Unlabeled (Da) |
| Unlabeled L-Arginine (M) | C₆H₁₄¹⁴N₄O₂ | 174.1117 | 0 |
| Singly Labeled L-Arginine (M+1) | C₆H₁₄¹⁵N¹¹⁴N₃O₂ | 175.1087 | +1 |
| Doubly Labeled L-Arginine (M+2) | C₆H₁₄¹⁵N₂¹⁴N₂O₂ | 176.1058 | +2 |
Advanced Methodologies for L Arginine Guanido 15n2hcl Tracer Studies
Mass Spectrometry-Based Analytical Techniques for Labeled Metabolite and Peptide Detection
Mass spectrometry stands as a cornerstone for analyzing samples from studies utilizing L-Arginine-guanido-15N2HCl. This powerful analytical tool enables the differentiation and quantification of isotopically labeled molecules from their unlabeled counterparts, providing deep insights into metabolic pathways and protein dynamics.
In a typical workflow, the sample is first subjected to liquid chromatography to separate the different amino acids. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects and quantifies the specific fragments of both the labeled and unlabeled analytes. nih.gov This approach has been successfully applied to study the arginine/nitric oxide pathway in various cell types and disease models. nih.govmdpi.com
Research Findings:
A study on healthy adult men used a primed, constant intravenous infusion of L-[guanidino-15N2]arginine to determine the rates of whole-body nitric oxide (NO) synthesis. nih.gov The researchers estimated NO synthesis by measuring the conversion of the [15N] guanidino nitrogen of arginine to plasma [15N] ureido citrulline. nih.gov The results showed that approximately 1.2% of the plasma arginine turnover was associated with NO formation. nih.gov
Table 1: Intra- and Inter-Assay Precision and Accuracy for LC-MS/MS Quantification of Arginine, Citrulline, and Ornithine
| Analyte | Intra-Assay Accuracy (%) | Intra-Assay RSD (%) | Inter-Assay Accuracy (%) | Inter-Assay RSD (%) |
|---|---|---|---|---|
| Arginine | 88.8–99.3 | 1.1–3.3 | 90.3–95.3 | 1.8–4.3 |
| Citrulline | 92.5–101.5 | 0.6–2.9 | 95.3–99.8 | 1.6–3.8 |
| Ornithine | 91.9–102.1 | 1.2–3.5 | 94.5–98.6 | 2.0–3.8 |
Selected Reaction Monitoring-Mass Spectrometry (SRM-MS) is a targeted proteomic technique that offers high sensitivity and specificity for quantifying pre-selected peptides within complex biological samples. researchgate.net When combined with stable isotope labeling using compounds like this compound, SRM-MS becomes a powerful tool for studying protein turnover and metabolic flux. nih.gov
In this approach, specific "transitions" (precursor-to-fragment ion pairs) for both the labeled and unlabeled peptides of interest are monitored by the mass spectrometer. This allows for precise relative or absolute quantification of the target protein. researchgate.net The use of stable isotope-labeled peptides as internal standards is crucial for achieving accurate and reproducible results in targeted proteomics. researchgate.netnih.gov
Research Findings:
A study investigating the effects of arginine intake on whole-body arginine metabolism in neonatal piglets utilized a primed, constant intragastric infusion of [guanido-15N2]arginine, along with other stable isotopes. physiology.org The researchers used this multitracer approach to determine the rates of conversion between various intermediates in the arginine metabolic pathway. physiology.org Their findings revealed that in piglets on a deficient arginine diet, there was a greater rate of total endogenous arginine synthesis compared to those on a generous arginine diet. physiology.org
The table below presents data on whole-body arginine flux and nitric oxide synthesis in neonatal piglets, demonstrating the impact of dietary arginine availability. physiology.org
Table 2: Whole-Body Arginine Flux and Nitric Oxide Synthesis in Neonatal Piglets
| Dietary Group | Whole-Body Arginine Flux (μmol·kg−1·h−1) | Nitric Oxide Synthesis (μmol·kg−1·h−1) |
|---|---|---|
| Arginine Deficient | 108.9 | 14.2 |
| Arginine Sufficient | 150.7 | 19.6 |
Data from Brunton et al. (1999) physiology.org
Gas Isotope Ratio Mass Spectrometry (GIRMS) is a specialized technique used to measure the ratio of stable isotopes in a given sample with very high precision. In the context of this compound tracer studies, GIRMS can be employed to determine whole-body nitrogen flux by analyzing the enrichment of 15N in various biological samples, such as urine or plasma.
This method involves the conversion of the nitrogen in the sample into nitrogen gas (N2), which is then introduced into the mass spectrometer. The instrument measures the ratio of the different nitrogen isotopes (e.g., 14N14N, 14N15N, and 15N15N), allowing for the calculation of the 15N enrichment.
Research Findings:
A study in healthy men used a 24-hour intravenous infusion of L-[guanidino-15N2]arginine to investigate whole-body nitric oxide (NO) synthesis. pnas.org The researchers compared the estimation of NO synthesis based on the conversion of [15N]arginine to [15N]citrulline with the more traditional method of measuring urinary nitrite (B80452) and nitrate (B79036) excretion. pnas.org The study found a strong correlation between the two methods, validating the use of the [15N]arginine tracer for this purpose. pnas.org The estimated rate of NO synthesis was approximately 0.96 μmol·kg-1·hr-1. nih.gov
Isotope Dilution Mass Spectrometry (ID-MS) is considered a reference method for achieving highly accurate and precise absolute quantification of analytes in a sample. nih.govnist.gov The principle of ID-MS involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the "spike"), such as this compound, to the sample. quality-assistance.com
By measuring the ratio of the unlabeled (endogenous) analyte to the labeled spike using mass spectrometry, the exact concentration of the endogenous analyte can be calculated. nih.gov This method effectively corrects for variations in sample preparation and instrument response, leading to highly reliable results. nih.gov
Research Findings:
Table 3: Accuracy and Precision of the Surrogate Analyte ID-MS Method
| Analyte | Accuracy (%) | RSD (%) |
|---|---|---|
| Arginine | 86.5 | 1.1 |
| Citrulline | 86.4 | 1.2 |
| Ornithine | 86.4 | 1.2 |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomic Studies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics. ckgas.com In SILAC, cells are grown in specialized media where a specific amino acid (e.g., arginine) is replaced with its heavy stable isotope-labeled counterpart, such as this compound. springernature.comnih.gov
After several cell divisions, the heavy amino acid is fully incorporated into the cellular proteins. By mixing protein samples from cells grown in "light" (unlabeled) and "heavy" media, the relative abundance of proteins can be accurately quantified by mass spectrometry. ckgas.com
Dynamic SILAC is an extension of the classic SILAC method that allows for the measurement of protein synthesis and degradation rates, providing insights into protein turnover. springernature.comnih.govliverpool.ac.uk In a typical dynamic SILAC experiment, cells are first grown in a "heavy" SILAC medium to label the entire proteome. Then, the medium is switched to a "light" medium, and samples are collected at different time points. liverpool.ac.uk
By measuring the ratio of heavy to light peptides over time, the rates of protein degradation can be determined. liverpool.ac.uk Conversely, by switching from a light to a heavy medium, the rates of protein synthesis can be measured. researchgate.net
Research Findings:
A study using dynamic SILAC in primary cultured rat neurons and glia described a workflow for analyzing protein synthesis, degradation, and turnover. nih.gov This method allows for the investigation of how different factors, such as cell type and environment, affect protein homeostasis in brain cells. springernature.comnih.gov
Another study applied a dynamic SILAC approach to a cellular model of diabetic nephropathy to study protein turnover rates. nih.gov The researchers were able to estimate the half-lives of numerous proteins and gain insights into the cellular mechanisms underlying this pathology. nih.gov
The table below illustrates the concept of a dynamic SILAC experiment for measuring protein turnover.
Table 4: Conceptual Data from a Dynamic SILAC Experiment for Protein Turnover
| Time Point (hours) | Heavy Labeled Protein (%) | Light Labeled Protein (%) |
|---|---|---|
| 0 | 100 | 0 |
| 6 | 75 | 25 |
| 12 | 50 | 50 |
| 24 | 25 | 75 |
| 48 | 5 | 95 |
Conceptual data representing the chase phase of a dynamic SILAC experiment.
Pulsed SILAC Applications for Temporal Proteomic Analysis
Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a powerful technique for analyzing the dynamics of protein synthesis and turnover over time. This method involves introducing a "heavy" isotope-labeled amino acid, such as this compound, into the cell culture medium for a defined period. By tracking the incorporation of this heavy label into newly synthesized proteins, researchers can gain insights into the temporal regulation of the proteome.
The core principle of pSILAC lies in switching cells from a "light" or "medium" SILAC medium to one containing a "heavy" labeled amino acid. usherbrooke.ca Samples are then collected at various time points after the switch. Mass spectrometry is used to determine the ratio of heavy to light (or medium) peptides, which directly reflects the rate of protein synthesis. thermofisher.com This approach allows for the measurement of protein turnover rates on a proteome-wide scale. biorxiv.org
Recent advancements have expanded the applications of pSILAC, enabling more complex experimental designs. rsc.org For instance, "pulse-chase" experiments can be performed where, after a pulse with the heavy label, the cells are transferred back to a light medium. This allows for the tracking of protein degradation rates as the heavy signal diminishes over time. rsc.org These dynamic SILAC methods have been instrumental in understanding various cellular processes, including the response to external stimuli and the regulation of protein homeostasis. thermofisher.comrsc.org
Strategies for Mitigating Metabolic Conversion of L-Arginine (B1665763) in SILAC Systems
A significant challenge in SILAC experiments utilizing labeled arginine is its metabolic conversion to other amino acids, most notably proline. This conversion can lead to the appearance of satellite peaks in mass spectra, complicating data analysis and potentially causing inaccurate quantification of protein expression. nih.govresearchgate.net This issue is particularly pronounced in cell types with high arginase activity. thermofisher.com
Several strategies have been developed to mitigate this problem. One of the most effective and straightforward methods is the supplementation of the SILAC medium with an excess of unlabeled L-proline. nih.govnih.gov This addition helps to suppress the enzymatic pathway responsible for converting arginine to proline, thereby reducing the formation of labeled proline. nih.govresearchgate.net Studies have shown that adding as little as 200 mg/liter of L-proline can render the conversion undetectable without compromising the incorporation of labeled arginine. nih.gov
Other approaches include:
Arginine Titration: Carefully adjusting the concentration of L-arginine in the medium can sometimes reduce its conversion. However, this method can be unreliable and may even lead to cell death in certain cell lines, such as human embryonic stem cells. nih.gov
Addition of Ornithine: Supplementing the medium with L-ornithine has been shown to be a favorable option for reducing arginine conversion. nih.gov In one study, 5 mM L-ornithine significantly reduced arginine conversion without negatively impacting cell pluripotency or number. nih.gov
Label-Swap Replicates: Performing replicate experiments where the isotopic labels are swapped between experimental conditions can help to correct for experimental errors, including those arising from arginine-to-proline conversion. researchgate.net
The choice of strategy often depends on the specific cell type and experimental conditions. For sensitive cell types like embryonic stem cells, the addition of proline or ornithine is generally preferred. nih.gov
Multiplexing Approaches in SILAC Utilizing L-Arginine Isotopologues
The versatility of SILAC allows for the simultaneous comparison of multiple experimental conditions through a technique known as multiplexing. This is achieved by using different stable isotope-labeled versions (isotopologues) of amino acids, including L-arginine. sigmaaldrich.com By employing various isotopologues of arginine and lysine, researchers can analyze up to three or more different cellular states in a single experiment. thermofisher.comsigmaaldrich.com
For example, a three-plex SILAC experiment could involve labeling three cell populations with:
"Light" (unlabeled) arginine and lysine.
"Medium" labeled arginine (e.g., ¹³C₆ L-arginine) and lysine.
"Heavy" labeled arginine (e.g., ¹³C₆¹⁵N₄ L-arginine) and lysine. thermofisher.comnih.gov
After treatment or perturbation, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The distinct mass shifts introduced by the different isotopologues allow for the relative quantification of proteins across the three conditions. thermofisher.com This multiplexing capability significantly increases the throughput and efficiency of quantitative proteomic studies. fishersci.ptnih.gov It is a powerful tool for investigating dynamic cellular processes, such as the temporal response to drug treatments or growth factor stimulation. sigmaaldrich.com
In Vivo Isotope Tracer Infusion Techniques in Animal Models
Primed, Constant Infusion Protocols for Achieving Metabolic Steady-State Kinetics
To accurately study the kinetics of L-arginine metabolism in living organisms, it is crucial to achieve a state of metabolic equilibrium, often referred to as steady-state. The primed, constant infusion technique is a widely used method to attain this state. nih.govnih.gov This protocol involves administering an initial loading dose (the "prime") of the isotopically labeled tracer, such as L-[guanidino-¹⁵N₂]arginine, followed by a continuous infusion at a constant rate. nih.govresearchgate.net
The priming dose is calculated to rapidly bring the tracer's concentration in the body's metabolic pools to the expected steady-state level. The subsequent constant infusion then maintains this level by replacing the tracer that is being metabolized or cleared. familiasga.com Blood samples are typically drawn at multiple time points during the infusion to confirm that isotopic steady-state has been reached and is maintained. researchgate.net This is verified by observing a plateau in the enrichment of the labeled amino acid in the plasma. researchgate.net
This methodology allows for the reliable calculation of key metabolic parameters, such as the rate of appearance (flux) of arginine in the plasma and its conversion to other metabolites like citrulline and nitric oxide. nih.gov For instance, a study in healthy adults used a 24-hour primed, constant intravenous infusion of L-[guanidino-¹⁵N₂]arginine to determine the rates of whole-body nitric oxide synthesis and plasma arginine flux. nih.gov
| Parameter | Description | Example Study Design | Key Measurement |
| Priming Dose | An initial, larger dose of the tracer to quickly reach a target concentration in the body. | An initial bolus injection of L-[guanidino-¹⁵N₂]arginine. familiasga.com | Plasma tracer enrichment immediately following the prime. |
| Constant Infusion | A continuous, steady administration of the tracer to maintain the target concentration. | A continuous intravenous drip of L-[guanidino-¹⁵N₂]arginine over several hours. nih.govnih.gov | Stable plasma tracer enrichment over time (steady-state). |
| Metabolic Steady-State | A state where the rate of tracer infusion equals its rate of disappearance from the metabolic pool. | Achieved after a period of constant infusion, often verified by multiple blood samples showing stable isotopic enrichment. researchgate.net | Plateau in plasma isotopic enrichment of L-arginine. |
Single-Dose Tracer Administration for Investigating Dynamic Metabolic Responses
While constant infusion is ideal for studying steady-state kinetics, a single-dose administration of a tracer like L-Arginine-guanido-¹⁵N₂HCl is often employed to investigate dynamic metabolic responses to a specific stimulus or over a defined period. This approach is particularly useful for understanding the short-term effects of interventions.
In a single-dose protocol, a single bolus of the labeled tracer is administered, and the subsequent changes in the concentrations and isotopic enrichments of the tracer and its metabolites are monitored over time. This allows researchers to track the metabolic fate of the administered arginine and observe how its metabolism is altered in response to a physiological or pathological challenge.
For example, a study investigating the effects of a 4-week L-arginine supplementation in trained runners administered the supplement and then collected blood samples at rest, immediately after exercise, and during recovery to measure various metabolic and hormonal parameters. nih.gov While this particular study did not use an isotopic tracer, the principle of a single administration followed by timed sampling is analogous to how a single-dose tracer study would be designed to probe dynamic responses. The focus is on the non-steady-state changes that occur following the administration.
Comparative Analysis of Enteral versus Parenteral Tracer Administration Routes
The route of administration—enteral (via the gastrointestinal tract) or parenteral (intravenous)—can significantly impact the metabolism and bioavailability of L-arginine. nih.govnih.gov Comparative studies using isotopically labeled tracers are essential for understanding these differences.
When a tracer like L-arginine is administered enterally, it undergoes "first-pass metabolism" in the splanchnic region, which includes the gut and liver. familiasga.com A significant portion of the ingested arginine can be taken up and metabolized in these tissues before it reaches the systemic circulation. familiasga.com In contrast, parenteral administration bypasses this first-pass effect, delivering the tracer directly into the bloodstream. ameripharmaspecialty.compaediatricaindonesiana.org
Studies comparing these two routes have revealed important insights. For example, research in humans using isotopically labeled glutamine (a precursor for arginine synthesis) showed that enteral administration resulted in a significantly higher intestinal extraction of the tracer compared to intravenous administration. nih.gov This led to greater conversion of glutamine to citrulline within the gut. nih.gov Similarly, a study in mice demonstrated that the contribution of L-glutamine to de novo L-arginine synthesis was higher in the enteral groups compared to the intravenous groups. nih.gov
These findings highlight that the route of administration is a critical factor in determining the metabolic fate of L-arginine and its precursors. The choice between enteral and parenteral administration in a research setting will depend on the specific metabolic pathways and organ systems being investigated.
| Administration Route | Description | Metabolic Consideration | Key Findings from Tracer Studies |
| Enteral | Administration through the gastrointestinal tract (e.g., oral or via a feeding tube). ameripharmaspecialty.com | Subject to first-pass metabolism in the gut and liver. familiasga.com | Higher intestinal extraction and conversion of precursors to arginine. nih.govnih.gov |
| Parenteral | Administration by intravenous injection, bypassing the gastrointestinal tract. ameripharmaspecialty.com | Delivers the tracer directly into the systemic circulation, avoiding first-pass metabolism. | Provides a more direct measure of systemic metabolism. nih.gov |
Other Chromatographic and Spectroscopic Analytical Techniques
In the context of tracer studies involving this compound, a variety of advanced analytical methodologies are employed to separate, detect, and quantify the labeled compound and its metabolic products. These techniques offer diverse capabilities in terms of sensitivity, selectivity, and the ability to perform non-targeted analysis, which are crucial for elucidating the complex metabolic pathways of arginine.
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD)
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD) is a powerful technique for the direct analysis of amino acids, including L-arginine, without the need for derivatization. nih.govnih.gov This method leverages the weak acidic nature of carbohydrates and amino acids, which can be ionized at high pH levels (pH > 11) to become oxyanions, allowing for their separation on an anion-exchange column. thermofisher.com The detection is achieved through pulsed amperometry, where the analytes are oxidized at the surface of a gold electrode at a specific detection voltage. thermofisher.comresearchgate.net IPAD is a specific mode of pulsed amperometry that provides sensitive and stable detection for amino acids. researchgate.net
The primary advantage of HPAEC-IPAD is its ability to directly quantify underivatized amino acids, simplifying sample preparation. kuleuven.be It has been successfully applied to determine the amino acid composition of protein hydrolysates and to monitor L-arginine levels in various media, including complex fermentation broths. nih.govmdpi.comnih.gov For instance, a validated HPAEC-IPAD method was developed for the simultaneous quantification of L-arginine and monosaccharides like glucose and xylose during fermentation processes. mdpi.comnih.gov While the method demonstrates excellent specificity and precision in simple and minimal media, its accuracy for arginine can be slightly reduced in complex matrices like corn steep liquor due to co-eluting compounds. mdpi.comnih.govnih.gov
| Parameter | Condition |
|---|---|
| System | Dionex ICS-3000 |
| Column | Dionex CarboPac PA10 (4 × 250 mm) with Guard Column (4 × 50 mm) |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Eluent Gradient | A complex gradient involving NaOH, NaOAc, and water |
| Flow Rate | 0.75 mL/min |
| Detection | Integrated Pulsed Amperometry with Gold Electrode |
| Waveform | "Gold, pH/Ag/AgCl RE, AAA" recommended for amino acids |
Reversed-Phase Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-UHPLC-CAD)
Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) coupled with a Charged Aerosol Detector (CAD) offers a robust alternative for the analysis of underivatized amino acids. chromatographyonline.com The separation of highly polar compounds like L-arginine on a reversed-phase column is challenging due to poor retention. chromatographyonline.comlcms.cz This is overcome by using a volatile ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase, which enhances the retention of hydrophilic analytes. chromatographyonline.comthermofisher.com
CAD is a mass-sensitive detector that provides a near-universal response for any non-volatile and many semi-volatile analytes, independent of their chromophoric properties. lcms.czthermofisher.com This makes it particularly suitable for amino acids that lack strong UV-absorbing groups. chromatographyonline.com The combination of RP-UHPLC with CAD has been validated for the simultaneous quantification of L-arginine and sugars in various fermentation media, demonstrating high accuracy and precision across all tested conditions, including complex matrices. mdpi.comnih.govnih.gov This approach has proven successful for monitoring L-arginine production by genetically modified Escherichia coli. nih.gov While some methods have noted co-elution of arginine with other amino acids like histidine when using Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD, RP-UHPLC methods have been developed to achieve complete separation. nih.govresearchgate.net
| Parameter | Setting |
|---|---|
| System | Dionex UltiMate 3000 RS |
| Column | Acclaim RSLC 120 C18 column (2.1 × 150 mm, 2.2 µm) |
| Mobile Phase A | 0.1% Heptafluorobutyric acid (HFBA) in H₂O |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detector | Corona Veo Charged Aerosol Detector |
| Nebulizer Temperature | 35 °C |
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Modalities
Beyond the specific configurations mentioned above, HPLC is widely coupled with other detection modalities for L-arginine tracer studies. The choice of detector depends on the specific requirements for sensitivity, selectivity, and the range of metabolites to be analyzed.
Fluorescence Detection: A common approach involves pre-column derivatization of amino acids with a fluorescent tag, such as ortho-phthaldialdehyde (OPA), followed by separation using RP-HPLC and fluorescence detection. nih.govthieme-connect.com This method is highly sensitive and has been used to simultaneously determine L-arginine and numerous metabolites—including L-citrulline, asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and L-ornithine—in biological samples like human plasma and urine. nih.govthieme-connect.com The method is reliable for clinical applications, offering good precision, accuracy, and linearity over relevant concentration ranges. nih.gov
Radiochemical Detection: In studies involving radiolabeled tracers, HPLC with radiochemical detection is a direct and powerful tool. nih.gov This technique can separate radiolabeled L-arginine from its metabolic products, such as L-citrulline, L-ornithine, and agmatine. nih.gov It has been used to simultaneously measure the activity of key enzymes in the arginine metabolic network, including nitric oxide synthase (NOS), arginase, and arginine decarboxylase (ADC), by tracking the formation of their respective radiolabeled products. nih.gov
Mass Spectrometry (MS) Detection: Coupling liquid chromatography with mass spectrometry (LC-MS) provides unparalleled sensitivity and specificity for the analysis of L-arginine and its derivatives. d-nb.infobohrium.com LC-MS methods allow for the simultaneous quantification of a panel of metabolites in the nitric oxide pathway from a single sample with minimal preparation. d-nb.info A novel method using benzoyl chloride derivatization followed by UPLC-MS analysis has been developed for the concurrent measurement of L-arginine, ADMA, SDMA, L-citrulline, and dimethylamine (B145610) (DMA) in human serum, demonstrating high reliability and reproducibility. d-nb.infobohrium.com
| Compound | Linearity Range (nmol/mL) | Correlation Coefficient (r) |
|---|---|---|
| L-Arginine (ARG) | 12 - 285 | > 0.9980 |
| L-Citrulline (CIT) | 16 - 225 | > 0.9980 |
| L-Ornithine (ORN) | 10 - 205 | > 0.9980 |
| Asymmetric Dimethylarginine (ADMA) | 0.1 - 12 | > 0.9980 |
| Symmetric Dimethylarginine (SDMA) | 0.1 - 12 | > 0.9980 |
| Agmatine (AGM) | 0.1 - 24 | > 0.9980 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive, non-targeted analytical technique that is exceptionally well-suited for metabolic profiling and flux analysis. oncotarget.comresearchgate.net It allows for the identification and quantification of a wide range of metabolites simultaneously from intact biological samples, such as serum, urine, and tissue extracts, with minimal sample preparation. researchgate.netmdpi.comnih.gov Proton NMR (¹H-NMR) is particularly sensitive as protons are present in nearly all metabolites. oncotarget.com
In the context of this compound tracer studies, NMR is invaluable for tracking the fate of the ¹⁵N label through various metabolic pathways. While ¹H-NMR provides a snapshot of the metabolome, more advanced techniques involving ¹³C and ¹⁵N detection can directly follow the isotopic label as it is incorporated into downstream metabolites. ucl.ac.uk This provides detailed insights into metabolic fluxes. Studies have used NMR to investigate the role of arginine metabolism in disease states and physiological processes. For example, NMR has been used to measure intracellular and extracellular arginine concentrations to understand its role in trained immunity, demonstrating a significant decrease in intracellular arginine in trained macrophages. oup.com It has also been applied to identify metabolic biomarkers in cancer and other diseases where amino acid metabolism, including that of arginine, is significantly altered. oncotarget.commdpi.com
| Metabolite | Observed Change in Cancer Patients |
|---|---|
| Histidine | Decreased |
| Valine | Decreased |
| Lysine | Decreased |
| Tyrosine | Decreased |
| Glutamate | Decreased |
| Lactate | Increased |
| Glycerol | Increased |
Applications of L Arginine Guanido 15n2hcl in Fundamental Metabolic Research
Quantitative Analysis of Protein Synthesis and Degradation
L-Arginine-guanido-15N2HCl is instrumental in dissecting the complex processes of protein turnover, which encompasses both protein synthesis and degradation. As a precursor for protein synthesis, the incorporation of the ¹⁵N label from this compound into newly synthesized proteins can be precisely measured using mass spectrometry. physoc.org This enables researchers to calculate the rates at which proteins are being produced and broken down in various biological contexts. nih.gov
The fractional synthesis rate (FSR) is a measure of the rate at which a specific protein is synthesized over a given period. By administering this compound and subsequently measuring the enrichment of ¹⁵N in a target protein isolated from tissues or cells, researchers can calculate its FSR. This technique involves measuring the incorporation of the labeled amino acid into the protein over time. nih.gov
One application of this method is in studying the synthesis of creatine (B1669601), a compound vital for energy metabolism in muscle and nerve tissues. ebi.ac.uk In a study involving healthy adult men, an enteral infusion of ¹⁵N₂-guanidino arginine was used to trace its conversion to guanidinoacetate (GAA) and then to creatine. The results demonstrated the feasibility of measuring the synthesis of creatine from dietary arginine in vivo. researchgate.net The fractional synthesis rate of GAA from arginine was found to be 81%, while the FSR for creatine from arginine was 9%, indicating that the synthesis of GAA is the rate-limiting step in the creatine synthesis pathway. researchgate.net
Table 1: Fractional Synthesis Rates of Creatine Pathway Metabolites from Arginine
| Metabolite | Mean Plasma Enrichment (APE) | Fractional Synthesis Rate (FSR) from Arginine |
|---|---|---|
| Guanidinoacetate (GAA) | 4.92% | 81% |
| Creatine | 0.55% | 9% |
Stable isotope tracers like this compound are essential for studying protein turnover at both the whole-body and organ-specific levels. springernature.com By monitoring the dilution of the infused tracer in the plasma, researchers can calculate whole-body nitrogen turnover and protein synthesis rates. nih.gov This approach provides a comprehensive view of nitrogen metabolism in the entire organism.
Furthermore, this labeled compound can elucidate the metabolic fate of dietary arginine in specific organs. A study investigating the "first-pass" metabolism of arginine in the splanchnic region (gut and liver) used [guanidino-¹⁵N₂, 5,5-²H₂]arginine administered both intravenously and intragastrically. nih.gov By measuring the output of ¹⁵NO₃ in the urine, the study estimated that approximately 16% of the daily production of nitrate (B79036) originates from the metabolism of dietary arginine within the splanchnic tissues. nih.gov This highlights the significant role of these organs in processing dietary arginine for nitric oxide production.
Understanding where and when proteins are synthesized and degraded is crucial for comprehending cellular function. nih.gov Recent advancements have combined stable isotope labeling with spatial proteomics to achieve spatiotemporal resolution of protein dynamics. biorxiv.orgresearchgate.net A novel workflow, termed Simultaneous Proteome Localization and Turnover (SPLAT), uses dynamic stable isotope labeling by amino acids in cell culture (SILAC) with labeled arginine to measure protein turnover rates within specific subcellular compartments. nih.govbiorxiv.org
This method involves introducing "heavy" labeled arginine into cell culture and then, after a set time, separating the cellular components through differential ultracentrifugation. biorxiv.org By analyzing the ratio of "heavy" (newly synthesized) to "light" (pre-existing) proteins in each fraction, researchers can determine compartment-specific protein turnover rates on a proteome-wide scale. nih.gov This powerful technique provides a dynamic view of how cellular processes, such as the unfolded protein response, affect protein homeostasis in different organelles. biorxiv.org
The use of this compound in conjunction with high-resolution mass spectrometry enables the assessment of protein turnover across the entire proteome. nih.govwellcomeopenresearch.org Techniques like SILAC, which utilizes isotopically labeled amino acids such as arginine, allow for the large-scale quantification of changes in protein abundance, synthesis, and degradation. wellcomeopenresearch.org
In a study examining the effects of oncogenic transformation on human breast epithelial cells, pulse-SILAC was used to compare protein synthesis and turnover between normal and transformed cells. wellcomeopenresearch.org The research found that transformation induced by the v-Src oncogene altered the expression and/or turnover of approximately 3% of the proteome and increased the average rate of proteome turnover, indicating a disruption of protein homeostasis. wellcomeopenresearch.org Such proteome-wide analyses provide a global and unbiased view of how cellular states, like cancer, remodel the cellular machinery at the protein level. wellcomeopenresearch.orgresearchgate.net
Nitric Oxide (NO) Synthesis Pathway Elucidation
L-Arginine (B1665763) is the sole physiological precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.govwikipedia.org The synthesis of NO is catalyzed by nitric oxide synthase (NOS) enzymes, which convert one of the guanidino nitrogen atoms of arginine into NO, producing L-citrulline as a co-product. youtube.comyoutube.com this compound is an ideal tracer for studying this pathway because the ¹⁵N label is directly transferred to L-citrulline during NO synthesis. pnas.org
The rate of whole-body NO synthesis can be accurately measured in vivo by tracking the conversion of intravenously infused L-[guanidino-¹⁵N₂]arginine to plasma [¹⁵N]citrulline. harvardapparatus.compnas.org This method provides a direct measure of the flux through the NOS pathway.
A study in healthy adults used this tracer methodology to quantify NO production over a 24-hour period. pnas.org The results showed that the rate of NO synthesis, estimated from the [¹⁵N]arginine-to-[¹⁵N]citrulline conversion, was 0.96 µmol·kg⁻¹·hr⁻¹. This value was in close agreement with estimates based on urinary nitrate excretion (0.95 µmol·kg⁻¹·hr⁻¹). The study concluded that while the plasma arginine pool is a significant precursor for whole-body NO formation (accounting for 54%), only a small fraction (1.2%) of the total plasma arginine turnover is directed towards NO synthesis. pnas.org
This technique has also been applied to investigate how disease states affect NO metabolism. For instance, in patients with end-stage renal disease, the conversion rate of [¹⁵N₂]arginine to [¹⁵N]citrulline was used to assess NO synthesis. harvardapparatus.com Similarly, in a study on hypercholesterolemic rabbits, the conversion of L-[guanidino-¹⁵N₂]-arginine to ¹⁵N-labeled nitrate was measured to show that the baseline NO synthase turnover rate is reduced during early hypercholesterolemia. nih.gov
Table 2: Whole-Body Nitric Oxide Synthesis Rates in Healthy Adults
| Measurement Method | Mean Rate of NO Synthesis (µmol·kg⁻¹·hr⁻¹) |
|---|---|
| [¹⁵N]Arginine-to-[¹⁵N]Citrulline Conversion | 0.96 ± 0.1 |
| Urinary Nitrite (B80452)/Nitrate Excretion | 0.95 ± 0.1 |
Tracing Guanidino Nitrogen Incorporation into Stable NO Metabolites (Nitrite/Nitrate)
The enzymatic production of nitric oxide (NO) from L-arginine by nitric oxide synthase (NOS) releases citrulline and NO, the latter of which is rapidly oxidized to stable metabolites, primarily nitrite (NO2-) and nitrate (NO3-). This compound is instrumental in directly tracing the origin of these metabolites from the guanidino group of arginine.
In a study involving the infusion of 15N guanidino-labeled L-arginine into fasted human volunteers, a stable 1:10 ratio of 15N to 14N arginine was achieved in the plasma. This allowed for the direct measurement of 15N incorporation into nitrite and nitrate. The results demonstrated a significant rise in 15N nitrite enrichment to 8.3% (SD 0.5) five hours after the start of the infusion nih.gov. This finding provides direct evidence that the L-arginine:nitric oxide pathway is a major source of plasma nitrite in fasted individuals nih.gov. The enrichment of 15N in nitrate was also found to be similar to that of nitrite when accounting for measurement interferences, confirming that both metabolites are valid indicators of NO generation from arginine nih.gov. These studies underscore the utility of this compound in quantifying the contribution of arginine to the total body pool of NO metabolites.
| Metabolite | 15N Enrichment (%) | Time Point | Reference |
|---|---|---|---|
| Nitrite (NO2-) | 8.3 (SD 0.5) | 5 hours post-infusion | nih.gov |
| Nitrate (NO3-) | Similar to Nitrite | 5 hours post-infusion | nih.gov |
Exploring the Quantitative Relationships between Arginine Flux and NO Formation Pathways
This compound is a key tool for dissecting the quantitative relationships between the total flux of arginine in the body and the portion of that flux that is directed towards NO synthesis. By measuring the rate of conversion of the [15N] guanidino nitrogen of arginine to plasma [15N] ureido citrulline, researchers can estimate the rate of whole-body NO synthesis. nih.gov
In healthy adults, studies using this tracer have determined that the rate of NO synthesis averages approximately 0.96 ± 0.1 µmol·kg⁻¹·hr⁻¹ nih.gov. When compared to the total plasma arginine turnover, only a small fraction, about 1.2%, is utilized for NO formation nih.gov. This indicates that while the plasma arginine pool is a significant precursor for whole-body NO formation, the majority of arginine flux is directed towards other metabolic pathways nih.gov. These quantitative tracer studies are crucial for understanding how various physiological and pathophysiological states might alter the partitioning of arginine between NO synthesis and other metabolic fates. nih.gov
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Whole Body NO Synthesis Rate | 0.96 ± 0.1 | µmol·kg⁻¹·hr⁻¹ | nih.gov |
| Plasma Arginine Turnover for NO Formation | 1.2 | % | nih.gov |
| Plasma Arginine Turnover for Urea (B33335) Formation | ~15 | % | nih.gov |
Arginine and Related Amino Acid Metabolism and Fluxes
Elucidation of De Novo Arginine Synthesis Pathways
De novo synthesis is a significant contributor to the body's arginine pool, and stable isotope tracers are essential for elucidating the pathways and rates of this endogenous production. It is understood that de novo arginine synthesis primarily occurs through the intestinal-renal axis, where citrulline produced in the intestine is converted to arginine in the kidneys. nih.gov
Studies utilizing stable isotope tracers have quantified that de novo arginine production contributes approximately 10-15% to the total whole-body arginine production under normal physiological conditions. nih.gov The rate of de novo arginine synthesis has been measured to be around 9.2 ± 1.4 µmol·kg⁻¹·hr⁻¹, which accounts for about 11% of the plasma arginine flux originating from the conversion of plasma citrulline to arginine nih.gov. These findings highlight the importance of endogenous synthesis in maintaining arginine homeostasis.
Kinetic Studies of Arginine-Ornithine-Proline Interconversions
The metabolic pathways of arginine, ornithine, and proline are intricately linked, with the potential for interconversion between these amino acids. Stable isotope tracer studies are critical for understanding the kinetics of these interconversions. Research in neonatal piglets has demonstrated that the small intestine is a key site for the metabolism and interconversion of arginine, ornithine, and proline. physiology.org
While specific kinetic data from studies solely using this compound for this purpose are not detailed in the provided context, the principle of using isotopically labeled tracers allows for the measurement of the rates of appearance and disappearance of these amino acids and their labeled metabolites, thereby enabling the calculation of conversion rates between them. For instance, a study in adult humans using an enteral proline tracer demonstrated the synthesis of arginine from proline at a rate of 3.7 µmol·kg⁻¹·hr⁻¹, which was estimated to be about 40% of newly synthesized arginine nih.gov.
Quantifying the Contribution of Glutamine to Citrulline and Arginine Synthesis
Glutamine is considered a major precursor for the synthesis of citrulline, which is subsequently converted to arginine. Stable isotope studies have been employed to quantify this metabolic pathway. In one study, it was found that at the whole-body level, 91% of the total citrulline turnover was derived from glutamine nih.gov. Furthermore, 49% of the whole-body citrulline turnover was utilized for the de novo synthesis of arginine nih.gov.
The contribution of plasma glutamine to plasma arginine derived from plasma citrulline has been calculated to be 64% nih.gov. However, there is also evidence suggesting that while glutamine is a significant nitrogen donor for citrulline synthesis, its carbon skeleton may contribute minimally nih.govresearchgate.net. This highlights the complexity of these metabolic interactions and the importance of using multi-isotope tracer approaches to fully elucidate the contributions of different precursors. Intravenous glutamine supplementation has been shown to double renal arginine production from citrulline, underscoring the functional significance of this pathway nih.gov.
| Metabolic Conversion | Percentage/Rate | Reference |
|---|---|---|
| Citrulline turnover derived from glutamine | 91% | nih.gov |
| Citrulline turnover used for de novo arginine synthesis | 49% | nih.gov |
| Plasma arginine (from plasma citrulline) derived from plasma glutamine | 64% | nih.gov |
Assessment of Splanchnic Metabolism of Exogenous and Endogenous Arginine
The splanchnic region, which includes the liver and intestines, plays a crucial role in the first-pass metabolism of dietary amino acids. Studies using this compound, often in combination with other tracers, have been instrumental in quantifying the extent of splanchnic uptake and metabolism of arginine.
By comparing the isotopic enrichment of metabolites after intragastric and intravenous administration of labeled arginine, researchers can calculate the proportion of dietary arginine that is taken up by the splanchnic tissues during its first pass. One study estimated that approximately 16% ± 2% of the daily production of nitrate arises from the metabolism of dietary arginine that is taken up during its "first pass" in the splanchnic region pnas.org. This indicates that nitric oxide production occurs to a measurable extent in this anatomical area in healthy individuals pnas.org. Further research has shown that the splanchnic uptake of dietary arginine is around 38%, which is significantly higher than that of other amino acids like leucine familiasga.com.
Characterization of Arginase Activity and Its Influence on Arginine Homeostasis
This compound is instrumental in quantifying the activity of arginase, a key enzyme in the urea cycle that hydrolyzes arginine to ornithine and urea. By tracing the appearance of ¹⁵N-labeled urea following the administration of this compound, researchers can accurately measure the whole-body flux of arginine through the arginase pathway. This method provides a dynamic and in vivo assessment of arginase activity, offering insights into how this enzyme contributes to the maintenance of arginine homeostasis under various physiological and pathological conditions.
Arginine homeostasis is critical, as this amino acid is a precursor for the synthesis of numerous vital molecules, including nitric oxide (NO), creatine, polyamines, and proteins. Dysregulation of arginase activity can significantly impact the bioavailability of arginine for these pathways. For instance, increased arginase activity has been implicated in conditions such as asthma, cardiovascular diseases, and certain cancers, where the resulting depletion of arginine can impair NO production and immune responses.
Detailed research findings from studies using this compound have elucidated the quantitative importance of the arginase pathway in healthy individuals. For example, a study in healthy adults on an L-amino acid diet demonstrated that a significant portion of plasma arginine turnover is directed towards urea formation, a direct reflection of arginase activity.
Table 1: Partitioning of Plasma Arginine Flux in Healthy Adults
| Metabolic Fate | Percentage of Plasma Arginine Turnover | Reference |
|---|---|---|
| Urea Formation (via Arginase) | ~15% | |
| Nitric Oxide (NO) Synthesis | ~1.2% |
These findings underscore the substantial role of arginase in systemic arginine metabolism. By utilizing this compound, researchers can further investigate how various factors, such as diet, disease state, and pharmacological interventions, modulate arginase activity and consequently influence arginine homeostasis.
Investigation of Broader Metabolic Fluxes and Pathways
The utility of this compound extends beyond the study of arginase activity, enabling the investigation of broader metabolic fluxes and the intricate connections between different biochemical pathways.
The dual ¹⁵N labeling in the guanido group of this compound provides a unique signature to trace the journey of these nitrogen atoms through interconnected metabolic networks. When arginase acts on this labeled arginine, it produces urea containing both ¹⁵N atoms ([¹⁵N₂]urea). Conversely, when nitric oxide synthase (NOS) utilizes this substrate, it generates nitric oxide (NO) and L-citrulline, with one ¹⁵N atom incorporated into the ureido group of citrulline ([¹⁵N]citrulline).
This differential labeling allows for the simultaneous assessment of two major arginine-consuming pathways. The measurement of [¹⁵N₂]urea provides a direct quantification of nitrogen flux towards urea synthesis, a critical process for the disposal of excess nitrogen. In parallel, the quantification of [¹⁵N]citrulline serves as a reliable index of in vivo NO production, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.
Furthermore, the use of multi-labeled isotopes, such as [¹³C₆, ¹⁵N₄]arginine, allows for the simultaneous tracing of both carbon and nitrogen fluxes, providing a more comprehensive understanding of how arginine metabolism is integrated with central carbon metabolism, including the tricarboxylic acid (TCA) cycle. This approach is particularly powerful for dissecting complex metabolic reprogramming that occurs in various diseases.
Table 2: Fate of ¹⁵N from this compound in Major Metabolic Pathways
| Enzyme | Product | ¹⁵N Labeling Pattern | Metabolic Pathway | Reference |
|---|---|---|---|---|
| Arginase | Urea | ¹⁵N₂ | Urea Cycle | |
| Nitric Oxide Synthase (NOS) | Citrulline | ¹⁵N (ureido group) | Nitric Oxide Synthesis |
To translate the isotopic enrichment data obtained from this compound tracer studies into meaningful physiological parameters, researchers often employ compartment models. These mathematical models provide a framework for understanding the kinetics of amino acid pools within the body, describing the movement of amino acids between different compartments, such as the plasma, intracellular fluid, and various tissues.
The development of these models involves defining distinct metabolic pools (compartments) and the rates of transfer (fluxes) between them. For instance, a three-compartmental model for leg amino acid kinetics might include the femoral artery, femoral vein, and the intracellular muscle pool. By fitting the model to the isotopic enrichment data collected from these compartments over time, researchers can estimate key kinetic parameters, such as the rates of amino acid transport, protein synthesis, and protein breakdown.
In the context of arginine metabolism, compartmental models have been developed to analyze L-arginine-NO kinetics. These models, which can be noncompartmental or compartmental, utilize the data from L-[¹⁵N]arginine infusion to provide a detailed picture of arginine kinetics and its conversion to NO. Such models have been instrumental in revealing alterations in the L-arginine-NO pathway in disease states like type 2 diabetes.
The application of these models, fueled by data from tracers like this compound, allows for a sophisticated analysis of amino acid metabolism that goes beyond simple measurements of concentrations. They provide a dynamic view of how amino acid fluxes are regulated and how they are perturbed in various physiological and pathological states, offering valuable insights into the underlying mechanisms of metabolic control.
Diverse Biological Systems and Models for L Arginine Guanido 15n2hcl Tracer Studies
In Vitro Cellular Systems
In vitro models provide controlled environments to dissect cellular and molecular mechanisms involving arginine metabolism without the systemic complexities of a whole organism.
Mammalian Cell Lines (e.g., for Quantitative Proteomics via SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids. thermofisher.com L-Arginine (B1665763) isotopologues, including L-Arginine-guanido-¹⁵N₂HCl and more commonly L-Arginine-¹³C₆,¹⁵N₄HCl, are fundamental to this method. physiology.org In SILAC, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population receives the "light" (natural abundance) amino acid, while the other receives the "heavy" labeled version. wikipedia.org After a set number of cell divisions (typically 5-6) to ensure near-complete incorporation into the proteome, the cell populations can be combined for analysis. isotope.com
The mass difference between peptides containing the light versus heavy arginine allows for their distinction and relative quantification by mass spectrometry. wikipedia.org This approach is invaluable for studying changes in protein abundance in response to various stimuli or between different cellular states, such as in cancer research. researchgate.net For instance, a multiplex SILAC strategy was used to compare 5-fluorouracil-resistant and sensitive colorectal cancer cell lines (DLD-1 and HT-29) to their parent lines, using L-Arginine-¹³C₆,¹⁵N₄HCl to label the "heavy" proteome. researchgate.net
A significant challenge in using labeled arginine in mammalian cell lines like HeLa, HEK293T, and embryonic stem cells is the metabolic conversion of arginine to proline. physiology.orgscielo.org.mx This conversion can lead to the unintended labeling of proline-containing peptides, which complicates data analysis and can compromise the accuracy of protein quantification. scielo.org.mx To mitigate this "arginine conversion problem," researchers often supplement the SILAC medium with a high concentration of unlabeled L-proline, which effectively inhibits the arginase pathway responsible for the conversion. physiology.orgsilantes.com
Table 1: Application of L-Arginine Isotopologues in Mammalian Cell Line Studies
| Cell Line | Arginine Isotopologue Used | Research Focus | Key Finding | Citation(s) |
|---|---|---|---|---|
| HeLa Cells | ¹³C₆-Arginine, ¹³C₆,¹⁵N₄-Arginine | Preventing arginine-to-proline conversion in SILAC | Titration with unlabeled L-proline can inhibit the metabolic conversion of heavy arginine to heavy proline. | physiology.org |
| Human A549 Adenocarcinoma Cells | ¹³C₆,¹⁵N₄-Arginine | Dynamic SILAC to measure proteome turnover. | Dynamic SILAC allows for the time-course analysis of newly synthesized proteins. | physiology.org |
| DLD-1, HT-29 (Colorectal Cancer) | ¹³C₆,¹⁵N₄-Arginine | Proteomic comparison of drug-sensitive vs. resistant cells. | Multiplex SILAC identified protein expression changes associated with 5-fluorouracil (B62378) resistance. | researchgate.netresearchgate.net |
| Embryonic Stem Cells | ¹⁵N₄-Arginine | Compensating for arginine-to-proline conversion. | Using ¹⁵N₄-Arg in "light" media and ¹³C₆,¹⁵N₄-Arg in "heavy" media allows for mathematical correction of the conversion effect. | physiology.org |
Single-Cell Organisms (Prokaryotic and Eukaryotic, e.g., Yeast, Bacteria)
Isotopically labeled arginine is crucial for studying nitrogen metabolism and amino acid biosynthesis in single-celled organisms.
In the fission yeast Schizosaccharomyces pombe, SILAC experiments are complicated by the extensive catabolism of arginine, leading to the incorporation of heavy isotopes into proline, glutamate, and glutamine. nih.gov Research has shown that this conversion can be prevented by creating double-mutant strains (e.g., car1Δ aru1Δ) that lack the genes for arginase, thereby blocking the metabolic pathway. nih.govnih.gov This genetic modification enables cleaner and more accurate quantitative proteomic studies using heavy arginine, such as L-Arginine-¹³C₆,¹⁵N₄. nih.gov Similarly, in Saccharomyces cerevisiae, ¹⁵N-labeled arginine has been used to trace nitrogen redistribution during fermentation, revealing how arginine is catabolized and its nitrogen used for the de novo synthesis of other amino acids. physiology.org
In the bacterium Mycobacterium tuberculosis (Mtb), tracer studies with ¹³C- and ¹⁵N-labeled arginine revealed that Mtb uses arginine not only as a nitrogen source but also as a carbon source for synthesizing other amino acids, particularly proline. thermofisher.com These studies uncovered a novel pathway for arginine utilization in Mtb that differs from other bacteria, highlighting a specific metabolic adaptation. thermofisher.com In another bacterial model, Ralstonia eutropha, a system was developed for the cost-effective production of stable-isotope-labeled arginine. amanote.comnih.gov By growing the bacteria under lithoautotrophic conditions with ¹³CO₂ and ¹⁵NH₄Cl, researchers could produce highly enriched [¹³C/¹⁵N]arginine, demonstrating the utility of bacteria in synthesizing these valuable research compounds. amanote.com
Table 2: L-Arginine Tracer Studies in Single-Cell Organisms
| Organism | Arginine Isotopologue Used | Research Focus | Key Finding | Citation(s) |
|---|---|---|---|---|
| Schizosaccharomyces pombe (Fission Yeast) | ¹³C₆,¹⁵N₄-Arginine | Overcoming arginine conversion in SILAC. | Deletion of arginase genes (car1+, aru1+) prevents metabolic conversion of heavy arginine, improving SILAC accuracy. | nih.gov |
| Saccharomyces cerevisiae (Budding Yeast) | ¹⁵N-Arginine | Nitrogen metabolism during fermentation. | Consumed arginine is directly incorporated into proteins and also provides nitrogen for the synthesis of other amino acids. | physiology.org |
| Mycobacterium tuberculosis | ¹³C₆-Arginine, ¹⁵N₄-Arginine | Arginine utilization pathways. | Arginine serves as both a carbon and nitrogen source, particularly for proline synthesis, via a pathway unique to Mtb. | thermofisher.com |
| Ralstonia eutropha | ¹³CO₂, ¹⁵NH₄Cl (for synthesis) | Autotrophic production of labeled arginine. | Engineered bacteria can efficiently produce highly enriched [¹³C/¹⁵N]arginine for research applications. | amanote.comnih.gov |
| Kluyveromyces lactis (Yeast) | ¹³C₆,¹⁵N₄-Arginine | Arginine catabolism pathways. | A combination of transcriptome and ¹³C-¹⁵N flux analysis identified an alternative, arginase-independent pathway for arginine metabolism. | nih.gov |
Primary Cell Cultures for Specific Metabolic Investigations
Primary cells, which are isolated directly from tissues, offer higher biological relevance than immortalized cell lines. However, their non-dividing or slow-dividing nature presents challenges for traditional SILAC, which requires near-complete label incorporation.
To address this, a multiplex SILAC strategy has been successfully applied to cultured primary neurons. physiology.org This method uses two different sets of heavy amino acids (e.g., D₄-lysine/¹³C₆-arginine vs. ¹³C₆¹⁵N₂-lysine/¹³C₆¹⁵N₄-arginine) for the different experimental conditions. Because both cell populations incorporate heavy labels at the same rate, accurate quantification can be achieved even with partial labeling. physiology.org
Studies using primary bone marrow-derived dendritic cells (BMDCs) have revealed very active, GM-CSF-dependent arginine metabolism. silantes.com When using standard SILAC labeling with heavy arginine, significant conversion to proline was observed, and ¹⁵N from the labeled arginine was found to be dissipated throughout the proteome. silantes.com This highlights the necessity of optimizing cell culture protocols, such as adding unlabeled proline, to suppress these metabolic effects and achieve reliable proteomic data in primary immune cells. silantes.com In human primary naive T cells, dynamic metabolome and proteome profiling following activation revealed critical changes in arginine metabolism. medchemexpress.com Supplementing with L-arginine was found to shift T cell metabolism from glycolysis towards oxidative phosphorylation, promoting the generation of central memory-like cells with enhanced survival capacity. medchemexpress.com
In Vivo Animal Models
In vivo studies using L-Arginine-guanido-¹⁵N₂HCl and related tracers are essential for understanding systemic metabolism, nutrient trafficking between organs, and the integrated physiological response to developmental changes, diet, and disease.
Rodent Models (e.g., Mice, Rats) for Proteome Turnover and Metabolic Flux Analysis
Rodent models are widely used to study protein and amino acid dynamics in a whole-organism context. The "SILAC mouse" is a powerful extension of the SILAC technique, where an entire mouse is labeled with a heavy amino acid, typically ¹³C₆-Lysine, to create an in vivo standard for quantitative proteomics. While less common for arginine due to metabolic conversion issues, arginine tracers are used for metabolic flux studies.
For example, a study in mice used a primed, constant infusion of L-[guanidino-¹⁵N₂]arginine and other tracers to investigate renal arginine metabolism during endotoxemia. physiology.org The results showed that in response to the endotoxin (B1171834) challenge, the kidneys increased both protein synthesis and de novo arginine production from citrulline. physiology.org Another study fed mice a diet containing L-Arginine-¹³C₆,¹⁵N₄ to dissect the metabolic fate of arginine within different segments of the kidney nephron. physiology.org This isotope-guided metabolomics approach revealed that arginine metabolism, including its conversion to ornithine, agmatine, and proline, differs significantly along the nephron. physiology.org Furthermore, dynamic SILAC has been applied to organoids derived from a mouse model of pancreatic cancer to measure proteome-wide protein turnover rates, discovering that metastatic organoids have accelerated turnover compared to primary tumor organoids. nih.gov
Table 3: L-Arginine Isotope Tracer Studies in Rodent Models
| Animal Model | Arginine Isotopologue Used | Research Focus | Key Finding | Citation(s) |
|---|---|---|---|---|
| Mouse | L-[guanidino-¹⁵N₂]arginine | Renal arginine metabolism during endotoxemia. | Endotoxin challenge induced a combined increase in renal protein synthesis and renal de novo arginine synthesis. | physiology.org |
| Mouse | ¹³C₆,¹⁵N₄-Arginine | Kidney metabolic flux analysis. | The metabolic fate of arginine differs significantly among different segments of the kidney nephron. | physiology.org |
| Mouse (Pancreatic Cancer Organoids) | Dynamic SILAC (Heavy Arginine/Lysine) | Proteome turnover in cancer metastasis. | Metastatic tumor organoids exhibit accelerated proteome turnover compared to primary tumor organoids. | nih.gov |
| Rodent Species (8 types) | Dynamic Isotopic Labeling | Cross-species comparison of proteome turnover. | Protein turnover kinetics are systematically regulated and co-evolve with species-specific physiological traits. | nih.gov |
Larger Animal Models (e.g., Piglets) for Nutritional and Developmental Metabolic Studies
Piglets are an excellent model for human infant nutrition and metabolism due to similarities in their gastrointestinal physiology and development. Multi-tracer studies using stable isotopes like L-Arginine-guanido-¹⁵N₂HCl have provided significant insights into the neonatal requirement for arginine, which is a conditionally essential amino acid in early life.
In a key study, neonatal piglets were infused with a cocktail of stable isotopes, including [guanido-¹⁵N₂]arginine, to quantify the effects of dietary arginine intake on whole-body metabolism. physiology.orgnih.gov The results showed that piglets on an arginine-deficient diet increased their rate of endogenous arginine synthesis from precursors like proline and citrulline. physiology.orgnih.gov The use of [guanido-¹⁵N₂]arginine specifically allowed researchers to measure the rate of nitric oxide (NO) synthesis by tracing the conversion of the labeled arginine to [ureido-¹⁵N]citrulline. physiology.orgphysiology.org This revealed that while total NO synthesis was lower in arginine-deficient piglets, the proportion of arginine flux dedicated to NO production remained constant. physiology.org
These studies demonstrate the power of using L-Arginine-guanido-¹⁵N₂HCl to simultaneously quantify multiple aspects of arginine metabolism in vivo, including its flux, its role as a precursor for NO synthesis, and the body's adaptive response to dietary deficiencies. nih.gov Such findings are critical for optimizing nutritional strategies for neonates, particularly those who are premature or critically ill. nih.govnih.gov
Model Organisms for Developmental Biology (e.g., Zebrafish, Caenorhabditis elegans, Drosophila)
The use of L-Arginine-guanido-15N2HCl as a tracer in developmental biology research, particularly in model organisms such as zebrafish (Danio rerio), Caenorhabditis elegans, and Drosophila melanogaster, holds significant potential for elucidating the role of arginine metabolism during development. While direct studies employing this specific isotopically labeled compound in these models are not extensively documented in the reviewed literature, the known importance of the L-arginine pathway in these organisms underscores the prospective value of such tracer studies.
Drosophila melanogaster : Research has demonstrated that L-arginine plays a crucial role in the immune response of Drosophila larvae. Supplementing their diet with L-arginine enhances their ability to encapsulate and destroy the eggs of parasitoid wasps, a process linked to increased production of nitric oxide (NO). pnas.org Tracer studies with this compound could precisely quantify the flux of arginine towards NO synthesis during an immune challenge, providing detailed insights into the metabolic dynamics of this defense mechanism. pnas.org
Caenorhabditis elegans : In C. elegans, arginine metabolism is integral to processes like stress resistance. Arginine methylation, a key post-translational modification, of the transcription factor SKN-1 has been shown to be critical for promoting resistance to oxidative stress. nih.gov Furthermore, L-arginine supplementation has been observed to enhance resistance to both oxidative and heat stress in this nematode. researchgate.net The application of this compound would enable researchers to trace the fate of arginine and its involvement in these protective pathways, potentially uncovering novel regulatory mechanisms in development and aging.
Zebrafish (Danio rerio) : As a vertebrate model with transparent embryos, the zebrafish is highly suitable for in vivo imaging of developmental processes. nih.gov The L-arginine-nitric oxide pathway is fundamental to vertebrate cardiovascular development, a process readily observable in zebrafish. Although specific tracer studies with this compound are not detailed in the available literature, its use could offer quantitative data on the allocation of arginine to nitric oxide synthase (NOS) activity during critical stages of vascular and neural development.
Ex Vivo Tissue and Organ Perfusion Models for Localized Metabolic Research
Ex vivo organ perfusion systems provide a powerful platform for investigating the metabolism of specific organs in a controlled environment, bridging the gap between in vitro cell cultures and in vivo studies. nih.govescholarship.orgdoi.org These models, which can maintain organs like the liver and kidneys in a viable state for extended periods, are ideal for metabolic tracer studies using compounds such as this compound to explore localized metabolic pathways. nih.govvumc.nltno-pharma.com
Porcine models are frequently used due to their anatomical and physiological similarities to humans. tno-pharma.com In a study on porcine endotoxemia, L-[guanidino-15N2]arginine was used as a tracer to investigate hepatosplanchnic arginine and nitric oxide metabolism. This research demonstrated that L-arginine pretreatment could double NO production in the liver during endotoxin administration, highlighting the tracer's utility in quantifying organ-specific metabolic responses to systemic inflammation. nih.gov
Similarly, ex vivo perfusion of human organs, often those deemed unsuitable for transplantation, offers a unique opportunity for direct metabolic research. escholarship.orgdoi.org Studies on perfused human liver tissue have successfully employed 13C-labeled tracers, including 13C-arginine, to map metabolic fluxes, confirming the feasibility of such approaches. nih.gov A systematic review of tracer studies in perfused kidneys highlighted the active metabolism of amino acids, with studies using [14C]-citrulline to demonstrate its conversion to arginine within the kidney. kuleuven.benih.gov The use of this compound in these systems would allow for precise measurement of intra-organ arginine conversion to nitric oxide and other metabolites under various physiological and pathological conditions.
Interactive Table 1: Application of L-Arginine Tracers in Ex Vivo Organ Perfusion Models
| Model System | Organ | Tracer Used | Key Research Finding | Reference(s) |
| Porcine | Liver | L-[guanidino-15N2]arginine | L-arginine pretreatment doubled hepatic nitric oxide production during endotoxemia. | nih.gov |
| Human | Liver | 13C-arginine | Demonstrated de novo synthesis of creatine (B1669601) from glycine (B1666218) and arginine in perfused liver tissue. | nih.gov |
| Rat | Kidney | [14C]-citrulline | Showed conversion of citrulline to arginine within the perfused kidney. | kuleuven.be |
| Pig | Lung | Not specified tracer, but measured metabolites | Ex vivo lung perfusion resulted in a shift of L-arginine balance towards arginase, leading to NO deficiency. | nih.gov |
Human Metabolic Research Models (for establishing fundamental metabolic kinetics)
Investigations in Healthy Adults for Whole-Body Amino Acid and Nitrogen Fluxes
This compound is a cornerstone tracer for quantifying whole-body amino acid and nitrogen kinetics in healthy humans. Its specific labeling on the guanido nitrogens allows for the direct tracing of arginine's role as a precursor for nitric oxide (NO) and its involvement in the urea (B33335) cycle.
A seminal study in healthy adult men utilized a primed, constant intravenous infusion of L-[guanidino-15N2]arginine to determine the rates of whole-body NO synthesis. pnas.org By measuring the conversion of the labeled arginine to plasma [15N]ureido-citrulline, researchers estimated that NO synthesis occurs at a rate of approximately 0.96 µmol/kg/hr. pnas.org This study also revealed that about 1.2% of plasma arginine turnover is directed towards NO formation, while 15% is associated with urea production. pnas.org De novo arginine synthesis accounted for about 11% of the plasma arginine flux. pnas.org These findings established crucial baseline kinetics for arginine metabolism in healthy individuals.
Another investigation in healthy men employed L-[guanidino-15N2]arginine alongside other tracers to determine the splanchnic uptake of dietary arginine. familiasga.com The results showed that a significant portion, around 38%, of dietary arginine is taken up by the splanchnic region during the fed state, a value substantially higher than that for leucine. familiasga.com These studies exemplify the power of this compound in dissecting the complex pathways of amino acid absorption and whole-body nitrogen flux.
Interactive Table 2: Whole-Body Arginine and NO Kinetics in Healthy Adults Using L-[guanidino-15N2]arginine Tracer
| Parameter | Finding | Unit | Reference(s) |
| Whole-Body NO Synthesis Rate | 0.96 ± 0.1 | µmol/kg/hr | pnas.org |
| De Novo Arginine Synthesis Rate | 9.2 ± 1.4 | µmol/kg/hr | pnas.org |
| Plasma Arginine Flux to NO Synthesis | ~1.2% | % of turnover | pnas.org |
| Plasma Arginine Flux to Urea Synthesis | ~15% | % of turnover | pnas.org |
| Splanchnic Uptake of Dietary Arginine | ~38% | % of intake | familiasga.com |
Studies in Specific Physiological or Pathophysiological States for Characterizing Altered Metabolic Pathways
The use of this compound extends to clinical research, where it is instrumental in characterizing how metabolic pathways are altered in various disease states.
End-Stage Renal Disease (ESRD): In patients with ESRD, who are believed to have impaired kidney function for de novo arginine synthesis, tracer studies with L-[guanidino-15N2]arginine have yielded crucial insights. One such study found that despite the renal failure, the rate of de novo arginine synthesis appeared to be preserved, and the rate of whole-body NO synthesis was actually increased compared to healthy adults. capes.gov.brnih.govnih.gov This suggests complex adaptive mechanisms in arginine metabolism in ESRD. nih.gov In contrast, another study in patients with chronic renal failure who were not yet on dialysis reported a reduced rate of NO production using the same tracer methodology, indicating that the stage of renal disease impacts arginine metabolism differently. nih.govahajournals.org
Cancer: The L-arginine metabolic pathways are known to be deregulated in cancer. sleepclinic.be L-[guanidino-15N2]arginine has been used to study these alterations. For instance, metabolic tracer studies in patients with renal cell carcinoma and malignant melanoma receiving interleukin-2 (B1167480) (IL-2) therapy demonstrated that the treatment induced a massive increase in NO production derived from the guanidino nitrogen of L-arginine. nih.gov This provided the first evidence of a cytokine-inducible, high-output L-arginine/NO pathway in humans. nih.gov Another study in patients with non-small cell lung cancer used L-[guanidine-15N2]arginine to show that reduced arginine availability in these patients was related to impaired endogenous arginine synthesis. portlandpress.com
Sepsis and Critical Illness: In critically ill septic pediatric patients, L-[guanidino-15N2]arginine tracers were used to investigate whole-body arginine metabolism and NO synthesis. researchgate.net These studies are vital for understanding the metabolic derangements that occur during severe illness and for developing targeted nutritional interventions.
These examples underscore the indispensable role of this compound in moving beyond static metabolite measurements to a dynamic understanding of metabolic fluxes in human health and disease.
Data Interpretation and Mathematical Modeling in L Arginine Guanido 15n2hcl Tracer Studies
Kinetic Modeling of Isotope Incorporation and Dilution
Kinetic modeling is essential for analyzing the dynamic changes in isotope concentrations within different metabolic pools. The data derived from L-Arginine-guanido-15N2HCl tracer studies are often complex, reflecting the intricate network of arginine metabolism. nih.gov To decipher this complexity, researchers employ various modeling approaches.
Application of Single and Multi-Compartment Models for Metabolic Analysis
The choice between single and multi-compartment models is a critical step in the analysis of tracer kinetics. These models are mathematical constructs that represent different metabolic pools and the exchange of substances between them.
Multi-Compartment Models: To capture the intricate dynamics of arginine metabolism more accurately, multi-compartment models are frequently employed. physiology.orgdiabetesjournals.orgatsjournals.org These models divide the system into several interconnected compartments, such as the plasma, intracellular space, and specific organ systems. atsjournals.orgahajournals.org For example, a two-compartment model might distinguish between the vascular space and the extravascular, intracellular space. asm.orgatsjournals.org More complex models can further delineate compartments for specific metabolic pathways, such as the urea (B33335) cycle or nitric oxide synthesis. diabetesjournals.org
A study on l-arginine (B1665763) transport in the human coronary and peripheral circulation utilized a compartmental model to understand the relationship between l-arginine transport and nitric oxide synthase (NOS) activity. ahajournals.org This model helped to interpret the transcardiac gradient of ¹⁵N₂-arginine and how it changes with the stimulation or inhibition of NOS. ahajournals.org Similarly, in studies of l-arginine kinetics in diabetic subjects, a compartmental model was essential to analyze the l-arginine-nitric oxide pathway, fitting both tracer and tracee data to estimate key metabolic parameters. diabetesjournals.org The development of these models often involves fitting the experimental data to a series of differential equations that describe the flux of the tracer between compartments. diabetesjournals.orgatsjournals.org
The selection of the most appropriate model depends on the specific research question, the experimental design, and the available data. A good model should be complex enough to represent the biological system accurately but simple enough to be identifiable from the experimental data. nih.govdiabetesjournals.org
Derivation of Fractional Synthesis Rates, Turnover Rates, and Metabolic Fluxes
A primary goal of this compound tracer studies is the quantification of key metabolic rates. These rates provide a dynamic view of how arginine is utilized and transformed within the body.
Fractional Synthesis Rate (FSR): FSR represents the fraction of a protein pool that is newly synthesized per unit of time. researchgate.netresearchgate.net In the context of arginine tracers, FSR calculations are crucial for understanding protein synthesis dynamics. The standard precursor-product model is often used, where the rate of incorporation of the labeled amino acid into a protein is measured relative to the enrichment of the precursor pool (e.g., plasma or intracellular free amino acids). researchgate.net The formula for FSR is generally expressed as:
FSR (%/h) = (E_protein / E_precursor) * (1/t) * 100
Where E_protein is the change in protein-bound isotope enrichment over time (t), and E_precursor is the average enrichment of the precursor pool during that time. researchgate.net Studies have validated different approaches for determining FSR, such as using a single muscle biopsy combined with plasma protein enrichment as a surrogate for the precursor pool. researchgate.net
Ra = I * (Ei / Ep - 1)
Where 'I' is the infusion rate of the tracer, 'Ei' is the enrichment of the infusate, and 'Ep' is the enrichment of the plasma at steady state. nih.gov Accurate measurement of isotope enrichment, typically by gas chromatography-mass spectrometry (GC-MS), is critical for these calculations. nih.govnih.gov
Metabolic Fluxes: Metabolic flux is the rate of conversion of a substrate into a product through a specific metabolic pathway. This compound is particularly useful for measuring the flux through pathways where the guanidino nitrogens are involved. For example, the rate of nitric oxide (NO) synthesis can be determined by measuring the appearance of [¹⁵N]citrulline, a co-product of the reaction where NO is formed from the guanidino group of arginine. nih.govphysiology.orgckisotopes.com
In a study on neonatal piglets, a multi-isotope approach including [guanido-¹⁵N₂]arginine was used to quantify arginine synthesis from proline and citrulline, as well as the rate of NO synthesis. physiology.org The flux of arginine to ornithine via arginase can also be traced. These flux measurements provide a detailed picture of how arginine is partitioned between its various metabolic fates.
Methodological Considerations for Isotope Effects and Metabolic Interconversions
While stable isotope tracers are powerful tools, their use requires careful consideration of potential confounding factors, such as isotope effects and metabolic interconversions.
Isotope Effects: The difference in mass between the stable isotope (¹⁵N) and the natural isotope (¹⁴N) can sometimes lead to slight differences in reaction rates. This is known as the kinetic isotope effect. While generally small for ¹⁵N, it is a factor that researchers must be aware of, especially in studies requiring high precision. nih.gov For instance, the bond involving the heavier isotope may be slightly stronger, leading to a slower reaction rate. However, in many biological systems, these effects are negligible compared to other sources of variability.
Metabolic Interconversions: Arginine is a metabolically active amino acid that can be interconverted with other molecules, such as proline and citrulline. physiology.orgresearchgate.netnih.gov When using labeled arginine, it is crucial to account for the potential for the label to appear in these related compounds. For example, labeled arginine can be converted to labeled proline, which can complicate the interpretation of protein synthesis data if not properly addressed in the data analysis workflow. researchgate.net In SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments, this conversion can lead to inaccuracies in quantification if not accounted for. researchgate.net To mitigate this, some protocols supplement the culture medium with unlabeled proline to suppress the conversion of labeled arginine. researchgate.net
A study in neonatal piglets demonstrated the importance of tracking these interconversions. By using a cocktail of isotopes, including [guanido-¹⁵N₂]arginine, researchers were able to quantify the conversion of proline to citrulline and subsequently to arginine, revealing that the formation of citrulline is a limiting step in arginine synthesis from proline. physiology.org
Quantitative Proteomics Data Analysis Workflows for Isotopic Labeling Experiments
The data generated from isotopic labeling experiments, especially in the context of quantitative proteomics, requires sophisticated and standardized analysis workflows. rsc.orgnih.govnih.govcarnegiescience.edunih.gov These workflows typically involve several key steps, from initial data acquisition to final statistical analysis.
Data Acquisition and Peak Identification: Mass spectrometry is the primary analytical technique used to measure isotopic enrichment. nih.gov The raw data from the mass spectrometer consists of mass spectra, which show the relative abundance of ions at different mass-to-charge ratios. The first step in the analysis is to identify the peaks corresponding to the unlabeled (light) and labeled (heavy) forms of the peptides of interest. nih.govbiorxiv.org
Quantification and Ratio Calculation: Once the peaks are identified, their intensities or areas are measured to determine the relative abundance of the light and heavy forms. nih.gov The ratio of the heavy to light signal provides a measure of the relative abundance of the protein or peptide in the different experimental groups. biorxiv.org In dynamic SILAC experiments, this ratio directly reflects protein turnover. thermofisher.com
Software and Algorithms: A variety of software tools are available to automate and standardize the analysis of quantitative proteomics data. nih.govcarnegiescience.edunih.gov These programs use algorithms to perform tasks such as peak picking, peptide identification, and quantification. For example, Protein Prospector is a web-based tool that can be used for ¹⁵N metabolic labeling quantification. nih.govcarnegiescience.edubiorxiv.org It can adjust peptide ratios based on labeling efficiency and compile peptide-level data into protein-level statistics. nih.govbiorxiv.org SPeCtRA (SILAC Peptide Count Ratio Analysis) is another approach that uses MS² spectra for quantification, making it less dependent on high-mass-accuracy mass spectrometers. nih.gov
Data Normalization and Statistical Analysis: To account for variations in sample loading and instrument performance, the data is typically normalized. Following normalization, statistical analysis is performed to identify proteins that show significant changes in abundance or turnover between experimental conditions. This may involve t-tests, ANOVA, or more advanced statistical models.
A typical workflow for a ¹⁵N metabolic labeling experiment might involve:
Metabolic labeling of cells or organisms with a ¹⁵N-labeled amino acid like this compound. rsc.orgnih.gov
Mixing of labeled ("heavy") and unlabeled ("light") samples. isotope.com
Protein extraction, digestion into peptides, and analysis by LC-MS/MS. nih.govresearchgate.net
Data processing using specialized software to identify peptides and quantify the heavy-to-light ratios. nih.govnih.gov
Statistical analysis to determine significant changes in protein expression or turnover. nih.gov
The table below summarizes key findings from a study using a multi-isotope approach to investigate arginine metabolism in neonatal piglets, highlighting the type of quantitative data that can be derived from such experiments.
| Metabolic Flux (μmol·kg⁻¹·h⁻¹) | Arginine-Sufficient Diet | Arginine-Deficient Diet | P-value |
|---|---|---|---|
| Arginine Synthesis from Proline | 42 | 74 | < 0.05 |
| Arginine Synthesis from Citrulline | 67 | 120 | < 0.05 |
| Nitric Oxide Synthesis | 105 | 46 | < 0.05 |
This data clearly demonstrates how this compound tracer studies, when combined with appropriate modeling and data analysis, can provide detailed insights into the regulation of metabolic pathways.
Advancements and Future Perspectives in L Arginine Guanido 15n2hcl Research
Integration with Multi-Omics Approaches for Holistic Biological Understanding
The true potential of L-Arginine-guanido-15N2HCl is unlocked when its use is integrated with other "omics" disciplines, such as genomics, proteomics, and metabolomics. This multi-omics strategy allows for a systems-level view of how arginine metabolism influences and is influenced by the broader biological network. researchgate.netpattilab.com
By combining stable isotope tracing with metabolomics, researchers can track the conversion of labeled arginine into its various downstream metabolites, such as nitric oxide (NO), citrulline, ornithine, and polyamines. portlandpress.comnih.govresearchgate.net This provides a direct measure of metabolic flux through key pathways like the nitric oxide synthase (NOS) and arginase pathways. nih.govbenthamopenarchives.com When coupled with proteomics, it becomes possible to correlate these metabolic shifts with changes in the expression levels of enzymes involved in arginine metabolism. pattilab.comnih.gov For instance, an increase in the conversion of this compound to ¹⁵N-labeled citrulline, detected by mass spectrometry, can be linked to the upregulation of nitric oxide synthase, as measured by proteomic analysis.
Furthermore, integrating genomic data can reveal how genetic variations or transcriptional responses to stimuli impact arginine metabolic pathways. pnas.org For example, studies can investigate how single nucleotide polymorphisms (SNPs) in genes encoding for arginine transporters or metabolic enzymes affect the uptake and processing of this compound. This holistic approach provides a more complete picture, from the genetic blueprint to functional metabolic output. nih.gov
Development of Novel Analytical Platforms for Enhanced Sensitivity, Specificity, and Throughput
Advances in analytical technology, particularly in mass spectrometry (MS), are continually pushing the boundaries of what can be achieved with stable isotope tracers like this compound. frontiersin.orgnumberanalytics.com The development of high-resolution mass spectrometers (HRMS) has been a game-changer, enabling the precise detection and quantification of isotopically labeled metabolites, even at very low concentrations. scispace.commdpi.com
Modern analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the workhorses for stable isotope tracing studies. biosyn.comnih.gov These techniques allow for the separation of complex biological mixtures and the subsequent identification and quantification of labeled compounds based on their unique mass-to-charge ratios. mdpi.com The enhanced sensitivity of these instruments means that smaller amounts of tracer are needed, and more subtle metabolic changes can be detected. scispace.com
The quest for higher throughput is driving the development of automated sample preparation and data analysis pipelines. nih.govbiorxiv.org This allows for the processing of a larger number of samples in a shorter amount of time, which is crucial for large-scale clinical studies and for dynamic tracing experiments that require frequent sampling. nih.gov Additionally, new ionization techniques and mass analyzer technologies are constantly being developed, promising even greater sensitivity and specificity in the future. numberanalytics.com
Table 1: Comparison of Analytical Techniques for L-Arginine (B1665763) Isotope Tracing
| Analytical Technique | Key Advantages | Common Applications in Arginine Tracing |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds. | Analysis of ¹⁵N-labeled nitrate (B79036) and nitrite (B80452) in studies of nitric oxide synthesis. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for a wide range of non-volatile metabolites. | Tracing the metabolism of this compound to citrulline, ornithine, and other downstream products. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution for confident identification of labeled compounds. | Distinguishing between isotopologues and accurately measuring isotopic enrichment. mdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and specific quantification of metabolites. | Confirming the identity of labeled metabolites and improving quantification accuracy. nih.gov |
Exploration of Uncharted Metabolic Pathways and Regulatory Mechanisms Involving L-Arginine
While the major metabolic fates of L-arginine are well-established, the use of this compound is helping to uncover more subtle and previously unknown aspects of its metabolism. embopress.org Stable isotope tracing allows researchers to follow the journey of the labeled nitrogen atoms through various interconnected pathways, revealing novel metabolic crosstalk and regulatory loops. nih.govcreative-proteomics.com
One area of active investigation is the interplay between arginine metabolism and other key metabolic hubs, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. wustl.edu For example, by tracing the ¹⁵N label, researchers can quantify the contribution of arginine-derived nitrogen to the synthesis of other amino acids or nitrogenous compounds.
Furthermore, this compound is instrumental in studying the regulation of arginine metabolism under different physiological and pathological conditions. For instance, studies have used this tracer to investigate how inflammation, cancer, or nutritional status alters the flux through the NOS and arginase pathways. nih.govmdpi.com This can reveal how cells adapt their arginine metabolism in response to stress and disease, potentially identifying new therapeutic targets. wustl.edu Research in human lung fibroblasts, for example, used guanido-¹⁵N₂ arginine to trace its metabolic fate in the presence of transforming growth factor-beta (TGF-β), a key molecule in fibrosis. portlandpress.com
Table 2: Selected Research Findings Using this compound
| Research Area | Key Finding | Implication |
| Cardiovascular Disease | Reduced conversion of L-[guanidino-¹⁵N₂]-arginine to ¹⁵N-labeled nitrate in hypercholesterolemic rabbits, linked to elevated levels of the NOS inhibitor ADMA. nih.gov | Impaired nitric oxide synthesis is a key feature of early hypercholesterolemia. |
| Critical Illness | High intra-individual variability in arginine appearance in critically ill children, as measured by L-[guanido-¹⁵N₂]-arginine infusion. nih.gov | Caution is needed when interpreting results from short-term stable isotope studies in this patient population. |
| End-Stage Renal Disease | Preserved de novo arginine synthesis despite reduced renal function, studied using L-[guanidino-¹⁵N₂]arginine. researchgate.net | Adaptive mechanisms exist to maintain arginine homeostasis in patients with kidney failure. |
| Sepsis | L-arginine supplementation before endotoxemia increased whole-body nitric oxide production in a porcine model, traced with [¹⁵N₂]arginine. nih.gov | Pre-treatment with L-arginine may modulate the nitric oxide response in sepsis. |
Standardization and Harmonization of Tracer Methodologies for Improved Inter-Laboratory Comparability
As the use of stable isotope tracers becomes more widespread, the need for standardization and harmonization of methodologies is paramount. mdpi.comoup.com Variations in experimental protocols, from tracer administration to sample analysis and data processing, can lead to discrepancies in results between different laboratories, making it difficult to compare and synthesize findings from multiple studies. plos.orgacs.org
Efforts are underway to establish standardized operating procedures (SOPs) for stable isotope tracing studies. researchgate.net This includes recommendations for tracer purity, preparation of infusates, infusion protocols, and sample collection and storage. biospectra.us The development of certified reference materials for isotopically labeled compounds can also help to ensure consistency in analytical measurements. biospectra.us
Harmonization of data analysis is another critical aspect. mdpi.comnih.gov This involves standardizing the methods used for calculating isotopic enrichment, correcting for natural abundance, and performing metabolic flux analysis. biorxiv.org The development and adoption of common software platforms and data reporting standards can facilitate this process. nih.gov Inter-laboratory comparison studies, where the same samples are analyzed by multiple labs, are crucial for identifying sources of variability and for validating harmonized protocols. plos.orgrsc.orgiaea.org Such studies have shown that while some variability is inevitable, harmonization efforts can significantly improve the concordance of results. oup.comsnmjournals.org
By improving inter-laboratory comparability, the field can build a more robust and reliable body of knowledge on L-arginine metabolism, accelerating the translation of research findings into clinical applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing L-Arginine-guanido-15N2HCl with high isotopic purity?
- Methodological Answer : Synthesis must ensure minimal isotopic dilution by using precursors enriched with 15N at the guanido group. Techniques like ion-exchange chromatography or reverse-phase HPLC should validate isotopic incorporation (e.g., via mass spectrometry ). Secondary methods such as NMR can confirm site-specific 15N labeling by analyzing splitting patterns in the guanido region. Contaminants from incomplete purification can skew metabolic tracer studies, necessitating rigorous QC protocols .
Q. How can researchers distinguish between isotopic labeling efficiency and chemical purity in this compound?
- Methodological Answer : Analytical separation techniques (e.g., LC-MS) coupled with isotope ratio mass spectrometry (IRMS) are essential. For example, LC separates unlabeled impurities, while MS quantifies 15N abundance. Cross-validation using elemental analysis (EA) ensures chemical purity >98% (as per CAS specifications ). Discrepancies in data may arise from matrix effects in MS; thus, calibration with certified reference materials is advised .
Advanced Research Questions
Q. What experimental designs mitigate confounding variables in nitric oxide (NO) pathway studies using this compound?
- Methodological Answer : Use a dual-labeling approach (e.g., 15N2-guanido and 13C6-backbone) to track arginine metabolism independently from endogenous pools. Control groups should include unlabeled L-arginine HCl and isotopologs (e.g., 13C6-arginine) to isolate isotopic effects . Statistical power analysis should predefine sample sizes to detect subtle metabolic flux differences .
Q. How can researchers resolve contradictions in kinetic data for this compound uptake in endothelial cells?
- Methodological Answer : Conflicting data often stem from variations in cell culture conditions (e.g., oxygen tension, arginase activity). Standardize protocols using FINER criteria (Feasible, Novel, Ethical, Relevant) . For example, replicate experiments under hypoxic vs. normoxic conditions, measure intracellular 15N incorporation via SIMS imaging, and apply ANOVA to assess variance sources .
Q. What methodologies optimize the use of this compound in tracer studies for urea cycle disorders?
- Methodological Answer : In vivo studies require dose-response modeling to avoid isotopic saturation. Administer 15N2-labeled arginine intravenously and monitor urinary 15N-urea via GC-MS. Compare with stable isotope dilution assays (SIDAs) to correct for renal clearance variability . Ethical approval must address risks of isotope accumulation in vulnerable populations .
Data Analysis & Reproducibility
Q. What statistical frameworks address batch-to-batch variability in this compound isotopic composition?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to raw MS datasets, isolating batch effects from biological variability. Use reference standards (e.g., NIST-traceable 15N compounds) for inter-laboratory calibration. Transparent reporting of QC metrics (e.g., % isotopic enrichment, impurity profiles) aligns with A.14 reproducibility guidelines .
Q. How should researchers validate the absence of isotopic scrambling in this compound during long-term storage?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS/MS analysis detect 15N migration. Compare degradation kinetics against Arrhenius models. Store aliquots under inert gas (N2/Ar) to prevent hydrolysis-induced scrambling .
Cross-Disciplinary Applications
Q. What are the limitations of using this compound in NMR-based metabolic flux analysis?
- Methodological Answer : Low natural abundance of 15N reduces sensitivity; signal averaging times must increase, risking sample degradation. Dynamic nuclear polarization (DNP) enhances sensitivity but requires cryogenic conditions incompatible with live-cell studies. Hybrid approaches (e.g., coupling NMR with 15N-MS tracer data) mitigate this .
Q. How does isotopic labeling with this compound improve proteomic quantification in arginine-rich proteins?
- Methodological Answer : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) incorporating 15N2-arginine enables precise quantification of post-translational modifications (e.g., citrullination). However, arginine-to-proline conversion in cells necessitates media supplementation with unlabeled proline to prevent misquantification .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
